molecular formula C37H67F6N5O9 B12809534 Pal-Lys-Val-Lys-OH;Palmitoyl tripeptide-5 bistrifluoracetate salt;palmitoyl-Lys-Val-Lys-OH.2TFA

Pal-Lys-Val-Lys-OH;Palmitoyl tripeptide-5 bistrifluoracetate salt;palmitoyl-Lys-Val-Lys-OH.2TFA

Cat. No.: B12809534
M. Wt: 839.9 g/mol
InChI Key: FKCOHLNFINRFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Palmitoyl Tripeptide-5 involves several steps:

    Palmitoylation of Lysine: In a 500 ml three-necked flask equipped with a thermometer and a stirrer, 200 ml of water and 21.51 g of Nε-(tert-butoxycarbonyl)-L-lysine are added under stirring. The pH is adjusted to 10 with a 30% sodium hydroxide solution. Then, 20 g of palmitoyl chloride is added dropwise under stirring, and the pH is maintained at 10.

    Formation of Tripeptide: The resulting product is then reacted with valine and another lysine residue to form the tripeptide sequence.

Industrial Production Methods

Industrial production of Palmitoyl Tripeptide-5 typically involves large-scale liquid-phase synthesis. The process is optimized to increase batch production capacity and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

Palmitoyl Tripeptide-5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered biological activities, which can be used for different applications in cosmetics and pharmaceuticals .

Scientific Research Applications

Palmitoyl Tripeptide-5 has a wide range of scientific research applications:

Mechanism of Action

Palmitoyl Tripeptide-5 exerts its effects by mimicking the human body’s own mechanisms to activate latent transforming growth factor beta, a key element in collagen synthesis. It also protects collagen from degradation by inhibiting matrix metalloproteinases . This dual action helps to maintain skin structure and reduce the appearance of wrinkles .

Comparison with Similar Compounds

Similar Compounds

    Palmitoyl Pentapeptide-4: Another peptide used in anti-aging products, known for its ability to stimulate collagen production.

    Copper Tripeptide: Known for promoting collagen and elastin synthesis.

    Palmitoyl Tetrapeptide-7: Used for its anti-inflammatory properties

Uniqueness

Palmitoyl Tripeptide-5 is unique due to its dual action of stimulating collagen synthesis and protecting it from degradation. This makes it more effective in reducing the appearance of wrinkles compared to other peptides .

Properties

Molecular Formula

C37H67F6N5O9

Molecular Weight

839.9 g/mol

IUPAC Name

6-amino-2-[[2-[[6-amino-2-(hexadecanoylamino)hexanoyl]amino]-3-methylbutanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C33H65N5O5.2C2HF3O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-23-29(39)36-27(21-17-19-24-34)31(40)38-30(26(2)3)32(41)37-28(33(42)43)22-18-20-25-35;2*3-2(4,5)1(6)7/h26-28,30H,4-25,34-35H2,1-3H3,(H,36,39)(H,37,41)(H,38,40)(H,42,43);2*(H,6,7)

InChI Key

FKCOHLNFINRFFR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O

Origin of Product

United States

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